molecular formula C22H19Cl3N4O B11987291 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide CAS No. 324073-10-1

4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide

Cat. No.: B11987291
CAS No.: 324073-10-1
M. Wt: 461.8 g/mol
InChI Key: MORGDRJBAUNAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a chemical compound provided for research purposes. With the CAS Registry Number 324073-10-1 and a molecular formula of C₂₂H₁₉Cl₃N₄O , it has a molecular weight of 461.8 g/mol . This product is supplied with a high level of purity, typically at 98% . Compounds within this structural class, particularly those featuring the 1,3,4-thiadiazole moiety and amidoalkyl chains, have demonstrated significant potential in early-stage drug discovery research . Scientific studies involving molecular docking have shown that structurally related amidoalkyl derivatives act as potential inhibitors of the enzyme dihydrofolate reductase (DHFR) . The inhibition of DHFR is a well-established mechanism for developing anticancer agents, making this compound of interest for researchers in oncology and medicinal chemistry . The presence of the azo group (-N=N-) in its structure also makes it a candidate for research in materials science . This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

324073-10-1

Molecular Formula

C22H19Cl3N4O

Molecular Weight

461.8 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide

InChI

InChI=1S/C22H19Cl3N4O/c1-15-7-9-16(10-8-15)20(30)27-21(22(23,24)25)26-17-11-13-19(14-12-17)29-28-18-5-3-2-4-6-18/h2-14,21,26H,1H3,(H,27,30)

InChI Key

MORGDRJBAUNAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction of 4-Methylbenzoyl Chloride with Amines

The benzamide core can be synthesized by reacting 4-methylbenzoyl chloride with an amine. For example:
4-Methylbenzoyl chloride+R-NH24-Methyl-N-(R)-benzamide+HCl\text{4-Methylbenzoyl chloride} + \text{R-NH}_2 \rightarrow \text{4-Methyl-N-(R)-benzamide} + \text{HCl}

Key Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency by stabilizing intermediates.

  • Base Catalysis : Triethylamine or pyridine is often used to neutralize HCl, driving the reaction to completion.

  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.

Trichloroethylamine Intermediate Preparation

The trichloroethylamine group is synthesized via halogenation or nucleophilic substitution.

Chlorination of Ethylamine Derivatives

A plausible route involves chlorinating a primary amine:
R-NH2+Cl2R-NHCl2+HCl\text{R-NH}_2 + \text{Cl}_2 \rightarrow \text{R-NHCl}_2 + \text{HCl}

Reagents and Conditions :

Step Reagents Conditions
ChlorinationCl2_2, AlCl3_30–5°C, inert atmosphere
WorkupAqueous NaOH, extractionRoom temperature

Challenges : Over-chlorination and side reactions (e.g., oxidation) must be mitigated.

Phenylazo-Phenylamino Group Assembly

The phenylazo-phenylamino moiety is synthesized via diazotization and coupling reactions.

Diazonium Salt Formation

Aniline derivatives undergo diazotization to form diazonium salts:
Ar-NH2+NaNO2/HClAr-N2+Cl\text{Ar-NH}_2 + \text{NaNO}_2/\text{HCl} \rightarrow \text{Ar-N}_2^+ \text{Cl}^-

Optimal Conditions :

  • pH : 1–3 to favor diazonium salt stability.

  • Temperature : 0–5°C to prevent decomposition.

Azo Coupling with Aromatic Amines

The diazonium salt reacts with an aromatic amine in alkaline conditions:
Ar-N2+Cl+Ar’-NH2Ar-N=N-Ar’-NH2+HCl\text{Ar-N}_2^+ \text{Cl}^- + \text{Ar'-NH}_2 \rightarrow \text{Ar-N=N-Ar'-NH}_2 + \text{HCl}

Catalysts :

  • pH : 8–10 to deprotonate the amine.

  • Solvents : Aqueous ethanol or acetone.

Final Assembly of the Target Compound

The trichloroethylamine intermediate is coupled to the benzamide and phenylazo-phenylamino groups.

Stepwise Coupling Strategy

  • Benzamide Synthesis : React 4-methylbenzoyl chloride with trichloroethylamine.

  • Azo Group Introduction : Diazotize the phenylamino group and couple to the aromatic amine.

Example Reaction Sequence :

  • Step 1 :
    4-Methylbenzoyl chloride+Cl3C-CH2-NH24-Methyl-N-(Cl3C-CH2-NH2)-benzamide\text{4-Methylbenzoyl chloride} + \text{Cl}_3\text{C-CH}_2\text{-NH}_2 \rightarrow \text{4-Methyl-N-(Cl}_3\text{C-CH}_2\text{-NH}_2)\text{-benzamide}

  • Step 2 :
    PhenylaminePhenyl diazonium saltAzo coupling with benzamide intermediate\text{Phenylamine} \rightarrow \text{Phenyl diazonium salt} \rightarrow \text{Azo coupling with benzamide intermediate}

Optimization and Challenges

Steric Hindrance

The trichloroethyl group and azo linkage introduce steric bulk, complicating coupling reactions. Solutions include:

  • Solvent Selection : High-polarity solvents (e.g., DMF) improve solubility.

  • Catalysts : Transition metals (e.g., Pd) may enhance coupling efficiency.

Regioselectivity in Azo Coupling

The para position of the aromatic amine is favored for azo coupling. Electron-withdrawing groups (e.g., nitro) on the amine direct the reaction to the meta position.

Hazard Precaution
Toxicity Use gloves, fume hoods; avoid inhalation
Reactivity Store away from strong bases, oxidizers
Waste Disposal Neutralize with NaOH before disposal

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the azo linkage.

    Reduction: Reduction reactions could target the azo group, converting it to the corresponding amine.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Carboxylic acids, nitroso compounds.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Possible applications in the development of dyes, pigments, or polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide would depend on its specific application:

    Molecular Targets: Could interact with enzymes, receptors, or other proteins.

    Pathways Involved: Might influence biochemical pathways related to its functional groups, such as those involving oxidative stress or signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Key Substituents
Compound Name Substituents on Ethylamine Backbone Molecular Formula Key Synthetic Steps
Compound A (hypothetical) 4-Phenylazo-phenylamino C₂₂H₁₈Cl₃N₅O Diazotization + coupling
4-Methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide 2,4-Dichloroanilino C₁₆H₁₃Cl₅N₂O Reaction with 2,4-dichloroaniline
4-Fluoro-N-[2,2,2-trichloro-1-(4-tolylthioureido)ethyl]benzamide 4-Tolylthioureido C₁₇H₁₅Cl₃FN₃OS Thiourea formation
4-Bromo-N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]benzamide 8-Quinolinylamino C₁₈H₁₃BrCl₃N₃O Amine substitution with quinoline
4-tert-Butyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide 3-Chloroanilino + tert-butyl C₂₀H₂₂Cl₄N₂O Friedel-Crafts alkylation

Spectral and Physicochemical Properties

IR and NMR Spectral Features
  • Compound A: Expected IR peaks include ν(N=N) ~1450–1550 cm⁻¹ (azo group), ν(C=O) ~1660–1680 cm⁻¹ (amide), and ν(NH) ~3150–3300 cm⁻¹.
  • Halogenated analogs : ν(C-Cl) appears at ~700–800 cm⁻¹. For example, 4-fluoro derivatives () show ν(C-F) at ~1200 cm⁻¹ .
Table 2: Key Spectral Data for Selected Analogs
Compound IR Peaks (cm⁻¹) ¹H-NMR (δ, ppm)
Compound A (hypothetical) 1665 (C=O), 1500 (N=N), 3270 (NH) 7.8–7.2 (aromatic H), 4.5 (CH-NH)
4-Methyl-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide 1675 (C=O), 740 (C-Cl) 7.6–6.9 (aromatic H), 5.1 (CH-Cl₃)
4-Fluoro derivative 1682 (C=O), 1243 (C=S), 1202 (C-F) 7.4–6.8 (aromatic H), 2.3 (CH₃-tolyl)
Physicochemical Properties
  • Lipophilicity : The trichloroethyl group increases logP values across analogs. For example, Compound A (predicted logP ~4.5) is more lipophilic than 4-fluoro derivatives (logP ~3.8) .
  • Thermal stability : The tert-butyl analog () has a predicted boiling point of 563.3°C, higher than halogenated analogs due to increased molecular weight and branching .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Expect signals for the trichloroethyl group (δ 4.5–5.0 ppm for CH₂Cl₃; 70–80 ppm in ¹³C) and aromatic protons (δ 7.0–8.5 ppm for benzamide and phenylazo groups) .
  • Mass Spectrometry (ESI-MS) : Look for molecular ion peaks [M+H]⁺ matching the molecular weight (e.g., ~500–550 g/mol) and fragment ions corresponding to trichloroethyl or benzamide cleavage .
  • IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (azo N=N) .

How can researchers design initial biological assays to evaluate its antimicrobial or anticancer potential?

Q. Basic

  • Antimicrobial : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test at concentrations of 1–100 µg/mL .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls like doxorubicin .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

  • Statistical Validation : Use ANOVA or t-tests to compare replicate experiments. Address variability in cell line sensitivity or bacterial strain resistance .
  • Assay Standardization : Normalize protocols (e.g., incubation time, solvent controls). Cross-validate with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .

How does the compound’s trifluoromethyl group influence its pharmacological profile compared to analogs?

Advanced
The trifluoromethyl group enhances:

  • Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability (measured via HPLC logD) .
  • Metabolic Stability : Reduced CYP450-mediated oxidation (confirmed via liver microsome assays) .
    Compare with chloro or methoxy analogs to quantify differences in IC₅₀ values and pharmacokinetic parameters .

What are the best practices for optimizing reaction yields in multi-step syntheses involving sensitive functional groups?

Q. Advanced

  • Protecting Groups : Use Boc for amines during trichloroethylamine coupling to prevent side reactions .
  • Low-Temperature Diazotization : Maintain 0–5°C to stabilize reactive diazonium intermediates .
  • HPLC Monitoring : Track intermediate purity (>95%) before proceeding to subsequent steps .

How to investigate its mechanism of action against bacterial enzymes using in silico and in vitro methods?

Q. Advanced

  • In Silico : Perform molecular docking (e.g., AutoDock Vina) against bacterial targets like acps-pptase (PDB ID: 3FXY). Prioritize binding poses with ΔG < -8 kcal/mol .
  • In Vitro : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH consumption) at varying concentrations (0.1–10 µM) .

What are common pitfalls in interpreting NMR data for such complex molecules, and how to mitigate them?

Q. Advanced

  • Signal Overlap : Use 2D NMR (HSQC, HMBC) to resolve aromatic proton assignments .
  • Impurity Peaks : Pre-purify via flash chromatography (silica gel, hexane/EtOAc gradient) before analysis .

What are the stability considerations for this compound under various storage conditions?

Q. Basic

  • Short-Term : Store at -20°C in anhydrous DMSO (degrade <5% over 30 days).
  • Long-Term : Lyophilize and keep under argon at -80°C (stable >1 year). Avoid light exposure to prevent azo bond cleavage .

How to design a structure-activity relationship (SAR) study comparing it with halogenated benzamide analogs?

Q. Advanced

  • Variations : Synthesize analogs with Cl, Br, or CF₃ substituents at the benzamide or phenylazo positions .
  • Testing : Measure IC₅₀ against a panel of enzymes (e.g., topoisomerase II for anticancer activity) and correlate with electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.